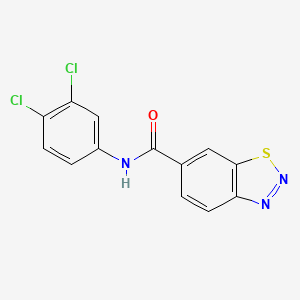

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3OS/c14-9-3-2-8(6-10(9)15)16-13(19)7-1-4-11-12(5-7)20-18-17-11/h1-6H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJMODCJGDILOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide typically involves the reaction of 3,4-dichloroaniline with a benzothiadiazole derivative under specific conditions. One common method includes the acylation of 3,4-dichloroaniline with a suitable acylating agent, followed by cyclization to form the benzothiadiazole ring. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a chemical compound with a benzothiadiazole ring fused with a carboxamide group and substituted with a 3,4-dichlorophenyl group, giving it unique chemical properties and reactivity. It has diverse applications in chemistry, biology, and industry. The molecular formula of this compound is C13H7Cl2N3OS and its molecular weight is 324.1852 .

Scientific Research Applications

This compound is used in scientific research as a building block for synthesizing complex molecules and as a reagent in various organic reactions. It is also investigated for its potential as an antimicrobial and antifungal agent, as well as its potential therapeutic effects, including anti-cancer properties. In industry, it is utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.

Types of Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. Oxidation leads to the formation of carboxylic acids or ketones.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

- Substitution The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, leading to the formation of substituted benzothiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it may inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, leading to the suppression of cell proliferation. Additionally, it can induce oxidative stress and activate apoptotic pathways, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Dichlorophenyl-Containing Carboxamides in Agrochemicals

The dichlorophenyl group is prevalent in agrochemicals, as seen in :

Comparison :

- The target compound’s benzothiadiazole ring replaces the pyrimidine or simple propanamide chains in these analogs. This substitution may alter solubility, metabolic stability, or target specificity.

Dichlorophenyl Derivatives in Pharmaceuticals

lists compounds with dichlorophenyl groups but divergent pharmacophores:

- BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.

- BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.

Comparison :

- Both BD compounds feature ethylamine chains instead of a benzothiadiazole-carboxamide structure. Such differences likely shift their biological targets; BD 1008 and BD 1047 are sigma receptor ligands, whereas the benzothiadiazole core in the target compound may interact with kinases or other enzymes .

Indazol- and Quinazoline-Based Carboxamides

describes dichlorophenyl-indazol hybrids with variable heterocycles:

| Compound | Yield (%) | Core Structure | Notable Substituents |

|---|---|---|---|

| N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine | 68 | Quinazoline | CF₃, OCH₃ |

| N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine hydrochloride | 27 | Thienopyrimidine | S-heterocycle |

Comparison :

- The target compound’s benzothiadiazole-carboxamide lacks the indazol linkage present in these analogs. The lower yield (27%) of the thienopyrimidine derivative () suggests synthetic challenges for certain heterocycles, whereas the benzothiadiazole’s planar structure may offer easier functionalization .

Crystallographic and Computational Tools

These tools could resolve the benzothiadiazole-carboxamide’s conformation, aiding in structure-activity relationship (SAR) studies compared to analogs like BD 1008 or fenoxacrim .

Key Differentiators of N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide

Heterocyclic Core: The benzothiadiazole ring provides distinct electronic and steric properties compared to pyrimidines (fenoxacrim), quinolines (), or sigma receptor-targeting amines (BD compounds).

Substituent Effects : The 6-carboxamide position may enhance hydrogen bonding with biological targets, unlike the ethylamine chains in BD analogs .

Potential Applications: Structural parallels to agrochemicals () suggest pesticidal utility, while pharmaceutical analogs () imply possible CNS or anticancer activity.

Biological Activity

N-(3,4-dichlorophenyl)-1,2,3-benzothiadiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole ring fused with a carboxamide group , and is substituted with a 3,4-dichlorophenyl moiety. Its molecular formula is with a molecular weight of 324.2 g/mol . The structural characteristics contribute to its unique biological properties and reactivity in various chemical processes .

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition may lead to reduced cell proliferation, particularly in cancer cells .

- Induction of Oxidative Stress : The compound can induce oxidative stress within cells, triggering apoptotic pathways that contribute to its potential anti-cancer effects .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections .

Anticancer Properties

Research indicates that this compound has significant anticancer activity. For instance:

- In vitro studies have reported an IC50 value of 0.058 µM against T47D breast cancer cells and 0.70 µM against HeLa cervical carcinoma cells .

- The compound's ability to bind to heat shock proteins (Hsp90) has been linked to its anticancer effects, suggesting that it may interfere with cancer cell survival mechanisms .

Antimicrobial Effects

The compound has demonstrated potential as an antimicrobial agent:

- In studies assessing its efficacy against various pathogens, it showed promising results against both fungal and bacterial strains .

- For example, derivatives of related benzothiadiazole compounds have exhibited notable antifungal activity against species such as Candida albicans .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.